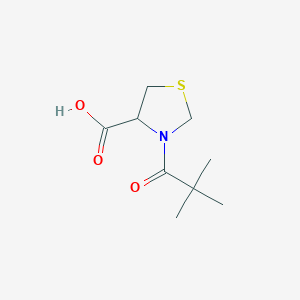

3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid” is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms . The “2,2-Dimethylpropanoyl” group is a type of acyl group derived from pivalic acid, also known as 2,2-dimethylpropanoic acid .

Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered thiazolidine ring attached to a carboxylic acid group and a 2,2-dimethylpropanoyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid” would depend on its specific molecular structure. For example, the presence of the carboxylic acid group suggests that it would be able to participate in hydrogen bonding and could be soluble in polar solvents .Scientific Research Applications

Synthesis and Chemical Behavior

- Thiazolidine derivatives, including 3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid, are studied for their synthesis pathways, chemical behavior in solution, and potential for creating new molecules. For example, the synthesis of thiazolidine-2,4-dicarboxylic acid from glyoxylic acid and L(-)R-cysteine illustrates the compound's involvement in the creation of diastereoisomeric mixtures and its regioselective cyclocondensation capabilities (Refouvelet et al., 1994).

Applications in Peptide Synthesis

- The compound's derivatives are valuable in the design of constrained heterocyclic γ-amino acids, which mimic the secondary structures of proteins. This utility provides a chemical route to orthogonally protected amino acids, demonstrating the compound's significance in peptide synthesis and drug design (Mathieu et al., 2015).

Antioxidant Properties and Potential in Geriatric Medicine

- Thiazolidine-4-carboxylic acid, a related derivative, shows promise as a physiological sulfhydryl antioxidant. Its combination with folic acid has been studied for revitalizing effects on age-related biochemical variables, suggesting its potential value in geriatric medicine and dietary supplementation to slow aging processes in mammals (Weber et al., 1982).

Role in Intermolecular Cycloaddition

- Research into the synthesis of various carboxylic acid derivatives via intermolecular cycloaddition demonstrates the compound's role in creating new chemical structures with potential applications in medicinal chemistry and material science. This includes the synthesis of αβ-unsaturated carboxylic acid amides using new hetero-bifunctional reagents, showcasing the compound's utility in organic synthesis (Nagao et al., 1984).

Oxidative Degradation Studies

- Studies on the oxidative degradation of thiaproline derivatives, including thiazolidine-4-carboxylic acid, in aqueous solutions provide insights into the compound's stability and reactivity under radical-induced oxidation conditions. This research is crucial for understanding the compound's behavior in biological systems and its potential environmental impact (Pogocki & Bobrowski, 2014).

Mechanism of Action

properties

IUPAC Name |

3-(2,2-dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-9(2,3)8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOICUCFKNPNND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CSCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2893586.png)

![1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2893587.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2893597.png)

![1-(2,6-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893600.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2893605.png)

![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)